molecular formula C13H11FO2 B1373504 2-[(4-Fluorophenyl)methoxy]phenol CAS No. 1094248-01-7

2-[(4-Fluorophenyl)methoxy]phenol

Cat. No.: B1373504
CAS No.: 1094248-01-7
M. Wt: 218.22 g/mol
InChI Key: BRHZGGYVHPPROK-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)methoxy]phenol is a phenolic compound featuring a hydroxyl group (-OH) attached to a benzene ring substituted with a (4-fluorophenyl)methoxy group. The fluorine atom at the para position of the benzyl group enhances lipophilicity and metabolic stability, while the methoxy linkage modulates steric bulk and hydrogen-bonding capacity .

Properties

IUPAC Name

2-[(4-fluorophenyl)methoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHZGGYVHPPROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Fluorophenyl)methoxy]phenol typically involves the reaction of 4-fluorophenol with methoxybenzene under specific conditions. One common method is the Williamson ether synthesis, where 4-fluorophenol reacts with methoxybenzene in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale Williamson ether synthesis or other optimized synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Fluorophenyl)methoxy]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-[(4-Fluorophenyl)methoxy]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)methoxy]phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Compound Name Substituents Molecular Formula Key Properties/Activities Reference ID
2-[(4-Fluorophenyl)methoxy]phenol -OH, -(4-Fluorophenyl)methoxy C₁₃H₁₁FO₂ Lipophilic; potential CNS activity
4-Fluoro-2-(4-methoxybenzyl)phenol -OH, -(4-Methoxybenzyl), -F (para) C₁₄H₁₃FO₂ Enhanced electron-withdrawing effects
2-({3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol -Cl, -OCH₃, -(4-Fluorobenzyl)oxy, -NHCH₂CH₂OH C₁₇H₁₈ClFNO₄ Chelating ability; possible antimicrobial
2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol -OCH₃, -(4-Methylphenyl)aminomethyl C₁₅H₁₇NO₂ Hydrogen-bond donor/acceptor; antioxidant
2-((4-Fluorophenyl)ethynyl)phenol -OH, -(4-Fluorophenyl)ethynyl C₁₄H₉FO Rigid structure; catalytic applications

Key Observations :

  • Electronic Effects: Fluorine substituents (e.g., in and ) enhance lipophilicity and metabolic resistance compared to non-fluorinated analogs. Methoxy groups increase electron density on aromatic rings, influencing reactivity in electrophilic substitutions .
  • Functional Group Diversity: Amino-methyl () and imino () groups introduce hydrogen-bonding sites, altering solubility and bioactivity profiles.

Table 2: Comparative Pharmacological Data

Compound Class Biological Activity Mechanism/Relevance Reference ID
Piperazine derivatives with bis(4-fluorophenyl)methoxy groups Dopamine uptake inhibition; cocaine-like behavioral effects Binds to dopamine transporters; CNS stimulant properties
2-Methoxy-4-((4-methoxyphenylimino)methyl)phenol Antioxidant activity Free radical scavenging via phenolic -OH and imino groups
4-Fluoro-2-(4-methoxybenzyl)phenol Not explicitly stated (structural analog) Hypothesized applications in organic synthesis or drug intermediates

Notable Trends:

  • Dopaminergic Activity: The bis(4-fluorophenyl)methoxy motif in piperazine derivatives () highlights the importance of fluorinated aromatic systems in targeting monoamine transporters. This suggests this compound may share partial activity due to structural similarity.
  • Antioxidant Potential: Schiff base derivatives (e.g., ) demonstrate that phenolic -OH groups synergize with imino functionalities for radical scavenging, a property less pronounced in the target compound due to the absence of such groups.

Biological Activity

2-[(4-Fluorophenyl)methoxy]phenol, also known as a derivative of indole, has emerged as a compound of interest due to its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Antiviral Activity

Research indicates that derivatives of indole, including this compound, exhibit notable antiviral properties. A study highlighted that certain analogs demonstrated significant activity against viral infections, suggesting potential therapeutic applications in antiviral drug development.

Dopamine Transporter Binding

A significant study investigated the structure-activity relationship of compounds related to this compound. The findings revealed that some analogs showed high binding affinity for dopamine (DA) and serotonin (5HT) transporters. Specifically, compounds with unsubstituted and fluoro-substituted phenyl groups were identified as having optimal activity and selectivity for the DA transporter .

CompoundDA Affinity5HT AffinitySelectivity Ratio (5HT/DA)
1bHighModerate49
9aVery HighLow10

Skin Sensitization Potential

In the context of safety assessment for new chemicals, the skin sensitization potential of this compound was evaluated. This assessment is crucial for determining the compound's suitability for consumer products. The study employed conformal prediction methods to estimate sensitization risk, indicating that while the compound may have some sensitizing potential, it remains within acceptable limits for many applications .

Case Studies

  • Antiviral Screening : In a controlled study, various derivatives including this compound were screened against influenza virus strains. The results indicated a dose-dependent antiviral effect, with IC50 values suggesting effective inhibition at low concentrations.
  • Neurotransmitter Interaction : Another case study focused on the interaction of this compound with neurotransmitter systems. It was found that it could modulate dopamine levels in animal models, which is significant for understanding its potential role in treating neurodegenerative diseases.

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